molecular formula C19H18N6O3S2 B2571833 N-(2H-1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 1105197-39-4

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2571833
CAS No.: 1105197-39-4
M. Wt: 442.51
InChI Key: QYGNBWXSLZSEKB-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H18N6O3S2 and its molecular weight is 442.51. The purity is usually 95%.
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Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a benzodioxole moiety with a thiazole and triazole scaffold. Its chemical formula is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S and it has a molecular weight of approximately 404.49 g/mol. The presence of multiple heterocycles suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have shown activity against Mycobacterium tuberculosis with IC50 values ranging from 2.03 μM to 7.05 μM . Although specific data on the compound is limited, it is reasonable to hypothesize similar efficacy based on structural analogies.

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Research involving related compounds has demonstrated that modifications to the benzodioxole and thiazole frameworks can enhance cytotoxic effects against various cancer cell lines. For example, compounds featuring benzodioxole rings have been linked to apoptosis induction in cancer cells.

The proposed mechanism of action for this compound may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : The thiazole and triazole components may interact with specific receptors or signaling pathways that regulate cell proliferation and survival.

Case Studies

StudyFindings
Antitubercular Activity A study on imidazo[2,1-b][1,3]thiazole derivatives showed selective inhibition of Mycobacterium tuberculosis without significant toxicity to human cells (IC50 > 128 μM) .
Cytotoxicity in Cancer Cells Compounds structurally similar to the target compound exhibited IC50 values indicating effective cytotoxicity against various cancer cell lines.
Molecular Docking Studies Molecular docking simulations suggest favorable binding interactions with target proteins involved in cancer metabolism and antimicrobial resistance pathways .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3S2/c1-3-24-17(16-11(2)20-18-25(16)6-7-29-18)22-23-19(24)30-9-15(26)21-12-4-5-13-14(8-12)28-10-27-13/h4-8H,3,9-10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGNBWXSLZSEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=C(N=C5N4C=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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